2-Fluoro-5-(4-methoxycarbonylphenyl)benzoic acid
Overview
Description
“2-Fluoro-5-(4-methoxycarbonylphenyl)benzoic acid” is a chemical compound with the molecular formula C15H11FO4 . It is a derivative of benzoic acid, which is an aromatic organic compound .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-5-(4-methoxycarbonylphenyl)benzoic acid” consists of a benzene ring with a fluoro group at the 2nd position and a methoxycarbonylphenyl group at the 5th position . The exact molecular structure would require more specific information or computational chemistry analysis.Scientific Research Applications
Synthesis and Chemical Properties
2-Fluoro-5-(4-methoxycarbonylphenyl)benzoic acid is a compound of interest in the field of organic synthesis and materials science. Research has explored its synthesis, derivatives, and potential applications in various domains.
Synthesis Techniques : The synthesis of fluorinated benzoic acids, including compounds structurally related to 2-fluoro-5-(4-methoxycarbonylphenyl)benzoic acid, has been widely studied. These compounds are synthesized using various techniques, including electrophilic fluorination, to introduce fluorine atoms into the benzoic acid framework. This modification is crucial for developing biologically active compounds and materials with unique properties (Tagat et al., 2002).
Applications in Material Science : Fluorinated compounds, similar to 2-fluoro-5-(4-methoxycarbonylphenyl)benzoic acid, have been evaluated for their potential in material science, particularly in the synthesis of liquid crystals and polymers. These materials show promising applications in electronics and optics due to their unique electronic and photophysical properties. The introduction of fluorine atoms significantly affects the molecular ordering, stability, and photoresponsive behavior of these materials (Praveen & Ojha, 2012).
Biological and Pharmaceutical Research
While the direct biological applications of 2-fluoro-5-(4-methoxycarbonylphenyl)benzoic acid might not be extensively documented, research on structurally related fluorinated benzoic acids suggests potential pharmaceutical and biological relevance.
- Drug Development : The structural modification of benzoic acids through fluorination has been explored to enhance the activity and selectivity of pharmaceutical compounds. For instance, fluorinated benzoic acid derivatives have been investigated for their herbicidal properties and as intermediates in the synthesis of more complex bioactive molecules. These modifications aim to improve the pharmacokinetic properties and biological activity of potential drug candidates (Hamprecht, Würzer, & Witschel, 2004).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-5-(4-methoxycarbonylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)10-4-2-9(3-5-10)11-6-7-13(16)12(8-11)14(17)18/h2-8H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDABKMGRBWEDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690710 | |
Record name | 4-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(4-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1261980-30-6 | |
Record name | 4-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.